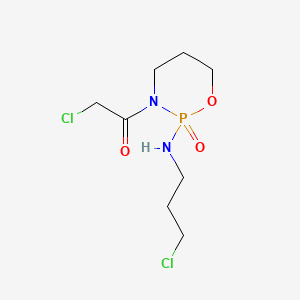
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chloropropylamine with a suitable oxazaphosphinan precursor under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound with flame retardant properties.
Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents, used in similar applications.
Uniqueness
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazaphosphinan ring structure differentiates it from other organophosphorus compounds, providing unique properties for research and industrial use.
Properties
Molecular Formula |
C8H15Cl2N2O3P |
|---|---|
Molecular Weight |
289.09 g/mol |
IUPAC Name |
2-chloro-1-[2-(3-chloropropylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
InChI |
InChI=1S/C8H15Cl2N2O3P/c9-3-1-4-11-16(14)12(8(13)7-10)5-2-6-15-16/h1-7H2,(H,11,14) |
InChI Key |
PGBZHLAKXXYSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


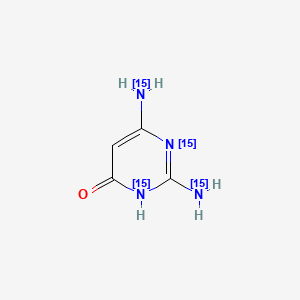
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
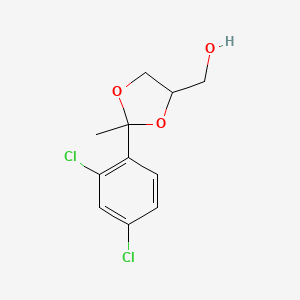
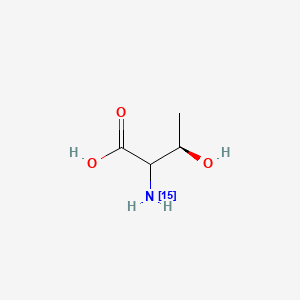
![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
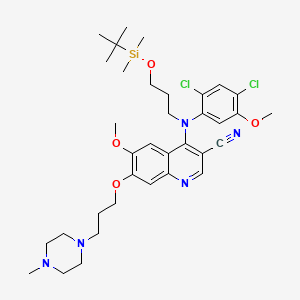
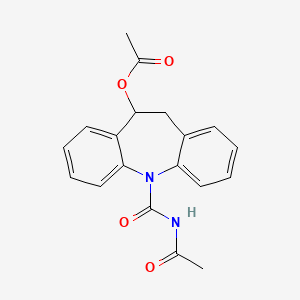
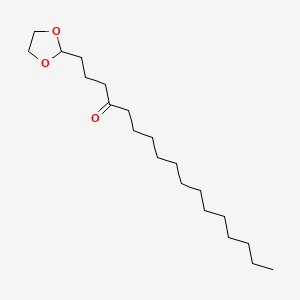
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
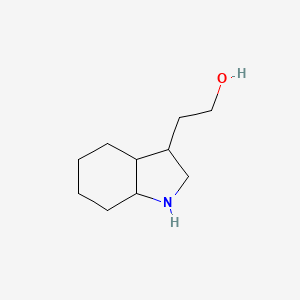
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
